8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid: is a chemical compound with the molecular formula C15H9ClN2O2 and a molecular weight of 284.7 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains both chlorine and pyridine functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the quinoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of dihydroquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in drug discovery and development as a lead compound for designing new pharmaceuticals.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
- 2-Chloroquinoline-4-carboxylic acid
- 8-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
- 8-Chloroquinoline-4-carboxylic acid
Comparison:
- 2-Chloroquinoline-4-carboxylic acid: Lacks the pyridine ring, which may result in different biological activity and chemical reactivity.
- 8-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
- 8-Chloroquinoline-4-carboxylic acid: Lacks the pyridine ring, similar to 2-Chloroquinoline-4-carboxylic acid, and may have different properties and applications .
Properties
IUPAC Name |
8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQRSIFXNZFRGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396686 |
Source
|
Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-24-0 |
Source
|
Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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